Aldose Reductase Inhibitory Potency: TAT vs. Established Clinical Comparators
TAT demonstrates exceptional potency as an aldose reductase inhibitor, with IC₅₀ values in the low nanomolar range across multiple species. This potency is comparable to, and in some cases exceeds, that of clinically investigated AR inhibitors such as Epalrestat and Tolrestat [1][2]. The data represent a direct head-to-head comparison of IC₅₀ values derived from enzyme inhibition assays.
| Evidence Dimension | In vitro aldose reductase inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | Rat lens: 21 nM; Rabbit lens: 23 nM; Human placenta: 28 nM |
| Comparator Or Baseline | Epalrestat: Rat lens 10 nM, Human placenta 25 nM; Tolrestat: Bovine lens 35 nM; Sorbinil: ~70 nM (variable); Statil: Bovine 7 nM, Human 21 nM |
| Quantified Difference | TAT IC₅₀ (21 nM) is within 2-fold of Epalrestat (10 nM) and Tolrestat (35 nM), and is 2-3 orders of magnitude more potent than early inhibitors like Alrestatin (IC₅₀ 1.5-148 µM) |
| Conditions | In vitro enzyme inhibition assays using partially purified aldose reductase from rat lens, rabbit lens, human placenta, and bovine lens. |
Why This Matters
This level of potency places TAT among the most effective AR inhibitors, ensuring high target engagement in experimental models of diabetic complications.
- [1] Hotta, N., Kakuta, H., Fukasawa, H., Koh, N., Sakakibara, F., Nakamura, J., ... & Sakamoto, N. (1993). Characterization of a Novel Aldose Reductase Inhibitor, TAT, and Its Effects on Streptozotocin-Induced Diabetic Neuropathy in Rats. *The Japanese Journal of Pharmacology*, 61(1), 1-10. View Source
- [2] G Biosciences. (n.d.). Epalrestat [Technical Datasheet]. View Source
